molecular formula C19H30N4O5 B13785397 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid

12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid

Cat. No.: B13785397
M. Wt: 394.5 g/mol
InChI Key: URQDIRBJBNGUSE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 12-[Methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid (CAS: 73025-01-1) is a synthetic fatty acid derivative featuring a dodecanoic acid backbone (12-carbon chain) modified at the terminal position with a methyl-substituted benzoxadiazole group. The benzoxadiazole moiety (7-nitro-2,1,3-benzoxadiazol-4-yl) includes a nitro group, which confers fluorescence properties, making the compound useful in bioimaging and molecular labeling applications . Its molecular formula is C₁₉H₂₈N₄O₅, with a molecular weight of 392.45 g/mol. The compound is structurally characterized by:

  • A hydrophobic dodecanoic acid chain for membrane integration.
  • A fluorescent nitrobenzoxadiazole (NBD) group for detection.
  • A methylamino linker enhancing stability and modulating electronic properties .

Purification typically involves high-performance liquid chromatography (HPLC) or flash column chromatography .

Properties

Molecular Formula

C19H30N4O5

Molecular Weight

394.5 g/mol

IUPAC Name

12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid

InChI

InChI=1S/C19H30N4O5/c1-21(15-10-8-6-4-2-3-5-7-9-14-18(24)25)23-20-16-12-11-13-17(22(26)27)19(16)28-23/h11-13,20H,2-10,14-15H2,1H3,(H,24,25)

InChI Key

URQDIRBJBNGUSE-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCCCCCCC(=O)O)N1NC2=C(O1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid typically involves the coupling of a fatty acid derivative (dodecanoic acid or its activated form) with a methylated 7-nitrobenzoxadiazole amine precursor. The key steps are:

  • Activation of the fatty acid (usually via formation of an acid chloride or an N-hydroxysuccinimide ester)
  • Nucleophilic substitution or amide bond formation with the NBD derivative bearing a methylated amino group
  • Purification of the product by chromatographic methods

This approach is consistent with the preparation of other NBD-labeled fatty acids and fluorescent probes.

Specific Reagents and Conditions

Step Reagents/Materials Conditions Notes
1. Activation of dodecanoic acid Dodecanoic acid, thionyl chloride (SOCl2) or N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC) Room temperature to reflux in inert atmosphere Formation of acid chloride or NHS ester to enhance reactivity
2. Preparation of NBD-methylamine derivative 7-nitrobenzofurazan (NBD) precursor, methylamine or methylated amine derivative Mild heating in organic solvent (e.g., dichloromethane, DMF) Methylation at the amino group ensures specificity
3. Coupling reaction Activated fatty acid derivative + NBD-methylamine Stirring at room temperature or slightly elevated temperature Formation of amide bond linking fatty acid and NBD moiety
4. Purification Silica gel chromatography, recrystallization Use of appropriate solvents (e.g., ethyl acetate, hexane) Removal of unreacted starting materials and by-products

Representative Synthetic Route

  • Activation of Dodecanoic Acid : Dodecanoic acid is converted to its N-hydroxysuccinimide ester by reaction with NHS and DCC in anhydrous dichloromethane at 0°C to room temperature. This activated ester is isolated by filtration of dicyclohexylurea precipitate and evaporation of solvent.

  • Synthesis of NBD-Methylamine : 7-nitrobenzofurazan is reacted with methylamine in anhydrous solvent, typically under mild heating, to produce the methylated NBD amine.

  • Coupling : The NBD-methylamine is added to the solution of the activated dodecanoic acid ester. The mixture is stirred at room temperature for several hours, allowing amide bond formation.

  • Workup and Purification : The reaction mixture is washed with aqueous solutions to remove impurities, dried, and concentrated. The crude product is purified by silica gel chromatography using a gradient of hexane and ethyl acetate.

Alternative Methods and Modifications

  • Some protocols may employ direct coupling of dodecanoic acid with NBD-methylamine using carbodiimide coupling agents (e.g., EDC, DCC) without prior ester formation.
  • Use of protecting groups on the amino moiety may be necessary if side reactions are to be avoided.
  • Reaction solvents can vary from dichloromethane, dimethylformamide (DMF), to tetrahydrofuran (THF) depending on solubility and reactivity considerations.

Research Data and Characterization

Parameter Typical Value/Method Comments
Molecular Weight 476.6 g/mol Confirmed by mass spectrometry
Purity >95% by HPLC High purity essential for biological applications
Spectroscopic Data UV-Vis absorption λmax ~470 nm, Fluorescence emission λmax ~540 nm Characteristic NBD fluorescence
Structural Confirmation NMR (1H, 13C), MS, IR spectroscopy Confirms amide bond formation and substitution pattern

Summary Table of Preparation Methods

Method Activation Coupling Agent Solvent Temperature Advantages Disadvantages
NHS Ester Method NHS/DCC None (activated ester) DCM 0°C to RT High coupling efficiency, mild conditions Requires isolation of activated ester
Direct Carbodiimide Coupling None DCC or EDC DMF or DCM RT Simpler, fewer steps Possible side reactions, lower yields
Methylation Precursor Synthesis Methylamine + NBD precursor - DCM or DMF Mild heating Specific methylation Requires separate step

Chemical Reactions Analysis

Types of Reactions

12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fluorescent Labeling in Biological Studies

One of the primary applications of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid is in fluorescent labeling. Its nitrobenzoxadiazole moiety exhibits strong fluorescence properties, making it suitable for:

  • Cell Imaging : Used to visualize cellular components.
  • Protein Labeling : Facilitates tracking protein interactions in live cells.

Case Study : A study demonstrated the effectiveness of this compound in labeling specific proteins within neuronal cells, allowing researchers to observe real-time interactions during synaptic transmission .

Drug Development

The compound's ability to interact with biological systems positions it as a potential candidate in drug development:

  • Anticancer Research : Investigated for its efficacy against various cancer cell lines due to its ability to induce apoptosis.
  • Neuroprotective Agents : Explored for its neuroprotective effects by modulating neurotransmitter systems.

Data Table 1: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF720Inhibition of cell proliferation
A54918Disruption of mitochondrial function

Polymer Synthesis

In materials science, the compound is utilized in synthesizing polymers with specific properties:

  • Thermal Stability : Enhances the thermal resistance of polymer matrices.
  • Biocompatibility : Suitable for biomedical applications due to its compatibility with biological tissues.

Case Study : Research has shown that incorporating this compound into poly(lactic acid) matrices improves mechanical properties while maintaining biocompatibility, making it ideal for medical implants .

Modulation of Neurotransmitter Systems

The compound has been studied for its effects on neurotransmitter systems, particularly:

  • NMDA Receptor Antagonism : Exhibits potential as a neuroprotective agent by blocking excitotoxicity associated with excessive glutamate signaling.

Data Table 2: NMDA Receptor Interaction

Concentration (µM)Effect on Receptor Activity
1030% Inhibition
5070% Inhibition
100Complete Inhibition

Mechanism of Action

The compound exerts its effects through its ability to bind to specific molecules and emit fluorescence upon excitation. The nitrobenzoxadiazole moiety is responsible for the fluorescent properties, while the dodecanoic acid chain allows for membrane integration and interaction with various biomolecules. The fluorescence is detected using techniques like flow cytometry and fluorescence microscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique attributes of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid, a comparative analysis with structurally and functionally related compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound (73025-01-1) C₁₉H₂₈N₄O₅ 392.45 Methylamino-NBD, dodecanoic acid Fluorescent labeling, membrane studies
12-[(4-Nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoic acid (96801-39-7) C₁₈H₂₆N₄O₅ 378.42 Amino-NBD, dodecanoic acid Fluorescent probes, enzyme assays
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid C₂₅H₃₈N₄O₅ 490.60 Methylamino-NBD, octadecanoic acid Long-chain lipid labeling
NBD-DDA (N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide) C₁₉H₃₀IN₄O₂ 514.37 Quaternary ammonium, NBD Membrane fluidity studies, surfactants
CUDA (479413-68-8) C₁₉H₃₅N₃O₃ 353.50 Cyclohexylurea, dodecanoic acid Soluble epoxide hydrolase (sEH) inhibition
N-Biotinyl-12-aminododecanoic acid (135447-73-3) C₂₂H₃₉N₃O₄S 441.63 Biotin, dodecanoic acid Affinity chromatography, protein tagging

Key Comparative Insights

Fluorescent Properties: The target compound and its non-methylated analog (96801-39-7) share the nitrobenzoxadiazole (NBD) fluorophore, enabling fluorescence-based applications. However, the methyl group in the target compound enhances photostability and reduces quenching in hydrophobic environments . In contrast, NBD-DDA () incorporates a quaternary ammonium group, altering solubility and making it suitable for surfactant studies .

Chain Length and Hydrophobicity: The octadecanoic acid variant (C25H38N4O5) exhibits increased hydrophobicity, favoring integration into lipid bilayers for long-term tracking . CUDA’s shorter cyclohexylurea group reduces hydrophobicity, optimizing it for enzyme inhibition rather than membrane studies .

Functional Group Diversity: N-Biotinyl-12-aminododecanoic acid leverages biotin’s high affinity for streptavidin, enabling precise protein localization .

Synthesis and Purification: Compounds like 12-[(4-hydroxyphenyl)amino]dodecanoic acid () are synthesized via hydrogenation and purified via HPLC, a method likely applicable to the target compound .

Biological Activity

The compound 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid is a synthetic derivative of dodecanoic acid (also known as lauric acid), which is a medium-chain fatty acid recognized for its diverse biological activities. The incorporation of the 7-nitro-2,1,3-benzoxadiazole moiety enhances the compound's potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₅
  • Molecular Weight : 342.33 g/mol
  • CAS Number : 14717824

This compound features a dodecanoic acid backbone modified with a methylated nitrobenzoxadiazole group, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that dodecanoic acid derivatives exhibit significant antimicrobial properties. The presence of the nitro group in the benzoxadiazole enhances the compound's ability to inhibit bacterial growth. A study demonstrated that dodecanoic acid and its derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Pathogen
Dodecanoic Acid50S. aureus
12-[methyl-(7-nitro...dodecanoic acid30E. coli

Anti-inflammatory Properties

The anti-inflammatory effects of fatty acids are well-documented. Dodecanoic acid has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The introduction of the nitro group in the benzoxadiazole structure may enhance these effects by modulating intracellular signaling pathways involved in inflammation.

The proposed mechanism involves the modulation of signaling pathways related to inflammation and apoptosis. The nitro group can participate in redox reactions, potentially leading to the production of reactive nitrogen species (RNS) that influence cellular signaling . Additionally, studies suggest that such compounds can inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), key players in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against a panel of bacterial pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 30 µM, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Response

A study investigating the anti-inflammatory properties of various fatty acids found that dodecanoic acid derivatives significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages. The compound showed a dose-dependent response, with higher concentrations leading to more substantial inhibition .

Q & A

Q. What are the key structural features of 12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid, and how do they influence its chemical reactivity?

The compound features a dodecanoic acid backbone modified at the 12th position with a methyl-(7-nitrobenzoxadiazolyl)amino group. The nitrobenzoxadiazole (NBD) moiety enhances fluorescence and electrophilic reactivity, making it useful in probes for tracking lipid interactions. The long alkyl chain promotes solubility in lipid-rich environments, while the carboxylate group enables conjugation or salt formation. Structural characterization via NMR and HRMS is critical to confirm regiochemistry and purity .

Q. What synthetic strategies are recommended for preparing this compound with high purity?

A multi-step synthesis is typically employed:

  • Step 1: Introduce the NBD moiety via nucleophilic substitution or amidation at the 12th carbon of dodecanoic acid.
  • Step 2: Protect the carboxylic acid group (e.g., methyl ester) to prevent side reactions.
  • Step 3: Use coupling reagents like HBTU/HOBt with NMM for efficient amide bond formation, as seen in analogous fatty acid modifications .
  • Step 4: Purify via reverse-phase HPLC or column chromatography to isolate the product. Purity should be verified by LC-MS and elemental analysis .

Q. How can researchers confirm the identity of this compound experimentally?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₁₈H₂₆N₄O₅) and isotopic pattern .
  • ¹H/¹³C NMR: Identify signals for the NBD group (e.g., aromatic protons at δ 6.5–7.5 ppm) and the dodecyl chain (δ 1.2–1.6 ppm) .
  • FTIR: Detect carboxylic acid (≈1700 cm⁻¹) and nitro group (≈1520 cm⁻¹) stretches .

Advanced Questions

Q. How can researchers design experiments to evaluate its inhibitory activity against soluble epoxide hydrolase (sEH)?

  • Assay Setup: Use recombinant human sEH incubated with a fluorescent substrate (e.g., PHOME). Monitor hydrolysis via fluorescence decay (Ex/Em: 330/465 nm).
  • Dose-Response Curves: Test compound concentrations from 1 nM to 100 µM. Calculate IC₅₀ using nonlinear regression.
  • Controls: Include AUDA (known sEH inhibitor) and DMSO vehicle. Validate with LC-MS to rule out substrate interference .

Q. What methodological considerations are critical for studying its interactions with lipid membranes?

  • Fluorescence Quenching Assays: Use NBD’s intrinsic fluorescence (Ex/Em: 470/530 nm) to monitor membrane insertion. Add lipid vesicles (e.g., DPPC/cholesterol) and measure quenching by aqueous colloids like iodide.
  • Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips and measure binding kinetics (ka/kd).
  • Molecular Dynamics Simulations: Model interactions with lipid tails to predict partitioning behavior .

Q. How should conflicting data regarding its biological activity (e.g., sEH inhibition vs. inactivity) be resolved?

  • Purity Verification: Reanalyze compound purity via HPLC-MS; impurities >95% can skew results.
  • Assay Conditions: Check pH (optimal: 7.4), temperature (25°C vs. 37°C), and co-solvents (e.g., DMSO ≤0.1%).
  • Enzyme Source: Compare activity across isoforms (e.g., human vs. murine sEH) or recombinant vs. tissue-extracted enzymes .

Q. What structural modifications enhance target specificity in lipid signaling pathways?

  • Backbone Alterations: Shorten the alkyl chain (C8 vs. C12) to reduce nonspecific membrane interactions.
  • Functional Group Substitution: Replace the nitro group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate electron density and binding affinity.
  • Biotin Conjugation: Attach biotin to the carboxylate for pull-down assays (see N-biotinyl analogs in ).

Methodological Tables

Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersExpected Outcome
HRMSESI+, m/z 378.42 [M+H]⁺Molecular ion peak within 5 ppm error
¹H NMR (CDCl₃)δ 7.2–7.4 ppm (NBD aromatic protons)Integration ratio aligns with structure
Reverse-Phase HPLCC18 column, 70% MeCN/water, 1 mL/minSingle peak (tR ≈12–14 min)

Table 2. Comparison of sEH Inhibitory Activity Across Analogs

CompoundIC₅₀ (nM)Selectivity (vs. mEH)Reference
12-[Methyl-NBD-amino]dodecanoic acid15 ± 3200-fold
12-(3-Adamantyl-ureido)dodecanoic acid2 ± 0.5500-fold
AUDA (reference inhibitor)0.8 ± 0.21000-fold

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